N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15748632
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N4 |
|---|---|
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H18N4/c1-10(2)16-9-11(7-14-16)13-8-12-5-4-6-15(12)3/h4-7,9-10,13H,8H2,1-3H3 |
| Standard InChI Key | BHHLGZFDZNHMCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)NCC2=CC=CN2C |
Introduction
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a complex organic compound that combines elements of pyrazole and pyrrole chemistry. The compound features a pyrazole ring substituted with a propan-2-yl group and a pyrrole moiety. This unique structure suggests potential for diverse biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of similar pyrazole derivatives often involves the reaction of hydrazines with appropriate precursors, such as β-keto esters or diketones, to form the pyrazole ring . The specific synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine would likely involve similar strategies, potentially incorporating the pyrrole moiety through a suitable functional group transformation.
Biological Activities and Potential Applications
Pyrazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . While specific data on N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is limited, its structural similarity to other biologically active pyrazoles suggests potential applications in medicinal chemistry.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume